6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
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Overview
Description
6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, an azetidine ring, and an imidazole moiety
Preparation Methods
The synthesis of 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the azetidine ring and the imidazole moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, altering their activity. The azetidine ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives and imidazole-containing molecules. Compared to these, 6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties. Some similar compounds are:
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone |
InChI |
InChI=1S/C17H17N5O/c1-12-18-6-7-21(12)9-13-10-22(11-13)17(23)14-2-3-15-16(8-14)20-5-4-19-15/h2-8,13H,9-11H2,1H3 |
InChI Key |
HFEUWBBKXXUXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
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